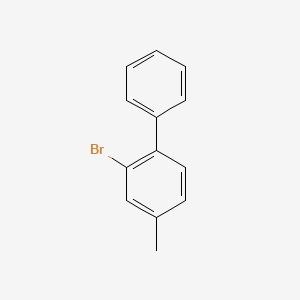

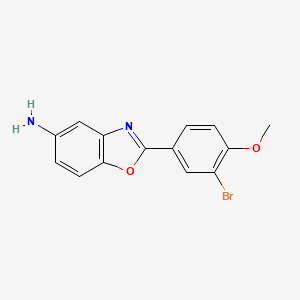

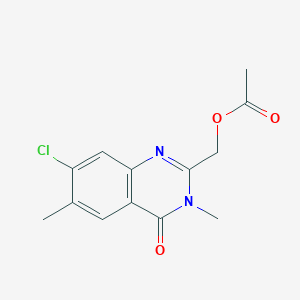

![molecular formula C17H8Cl2N2O B3035115 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-60-0](/img/structure/B3035115.png)

3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Overview

Description

3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, more commonly known as 3-DCPIP, is a synthetic compound belonging to the pyridazinone family of compounds. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. 3-DCPIP is an important synthetic compound that is used in a variety of scientific research applications.

Scientific Research Applications

1. Monoamine Oxidase Inhibition

- Synthesis and Inhibition Study of Monoamine Oxidase (MAO): 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one derivatives have been studied for their inhibitory potency against human monoamine oxidase A and B. These compounds show higher activity and selectivity against MAO-B, with some derivatives being competitive inhibitors (Reniers et al., 2011).

2. Synthesis of Novel Heterocyclic Compounds

- Preparation of New Heterocyclic Compounds with Expected Biological Activity: Derivatives of this compound have been utilized in the synthesis of various new heterocyclic compounds. These compounds have shown potential in antimicrobial and antifungal activities (Sayed et al., 2003).

3. Structural Analysis and Biological Activity

- Synthesis, Structural Reassignment, and Biological Activity: Structural studies of this compound derivatives have contributed to understanding their inhibitory properties on monoamine oxidase, particularly MAO-B. These studies include molecular docking and regioisomeric structures analysis (Frédérick et al., 2006).

4. Green Chemistry Approaches

- Green and Convenient Synthesis Route: A green chemistry approach has been applied for the synthesis of this compound derivatives. This includes the use of water as a solvent and avoiding toxic metal catalysts, aimed at potential monoamine oxidase type A (MAOA) inhibitors (Rimaz et al., 2017).

5. Crystal Structure Studies

- Crystal Structures of MAO Inhibitors: Crystal structure analysis of this compound derivatives has provided insights into their conformation and stabilization in the substrate cavity of MAO-B, enhancing understanding of their inhibitory mechanism (Frédérick et al., 2004).

6. Pharmaceutical Importance of Heterocyclic Compounds

- Synthesis and Structure Analysis in Medicinal Chemistry: Heterocyclic compounds like pyridazine analogs, including this compound, have significant pharmaceutical importance. This research area includes synthesis methods, structure analysis, and potential pharmaceutical applications (Sallam et al., 2021).

7. Synthesis and Mechanism of Action Studies

- Synthesis and Evaluation of Antinociceptive Agents: Arylpiperazinylalkylpyridazinones, structurally related to this compound, have been synthesized and evaluated for analgesic activity. Investigations have elucidated the mechanism of action of these compounds, particularly their inhibition of noradrenaline reuptake (Cesari et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in cancer research.

Mode of Action

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds . This suggests that 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one may interact with its targets in a similar manner, leading to changes in gene expression.

Biochemical Pathways

Similar compounds have been shown to affect pathways related to apoptosis . Apoptosis is a cellular death mechanism that plays a critical role in both physiological and pathological conditions . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, they induced the apoptotic death of MCF7 cells . Therefore, it is plausible that this compound may have similar effects.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)indeno[1,2-c]pyridazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2N2O/c18-9-5-6-12(14(19)7-9)15-8-13-16(21-20-15)10-3-1-2-4-11(10)17(13)22/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVVBBRAGVVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209334 | |

| Record name | 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303145-60-0 | |

| Record name | 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

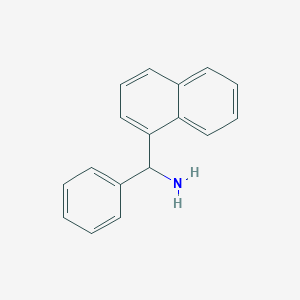

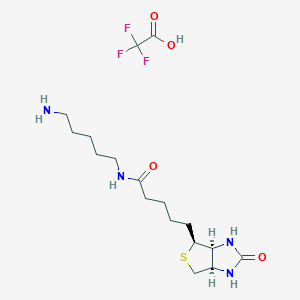

![7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3035040.png)

![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)